molecular formula C14H11FO4 B7728335 Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- CAS No. 121361-56-6

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-

Cat. No.: B7728335
CAS No.: 121361-56-6
M. Wt: 262.23 g/mol
InChI Key: CBRIRMIPKKNABJ-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- is a useful research compound. Its molecular formula is C14H11FO4 and its molecular weight is 262.23 g/mol. The purity is usually 95%.
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Biological Activity

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and material science.

Chemical Structure and Properties

  • Molecular Formula : C14H11F3O3
  • Molecular Weight : 284.23 g/mol
  • IUPAC Name : 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone

The biological activity of this compound is largely attributed to the presence of hydroxyl groups, which enhance its ability to participate in redox reactions and hydrogen bonding. These interactions can modulate various cellular processes, influencing enzyme activity and receptor interactions. The fluorine atom may also contribute to the compound's lipophilicity, affecting its bioavailability and interaction with biological membranes.

Antioxidant Properties

Research indicates that Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- exhibits notable antioxidant properties . The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively, reducing oxidative stress in biological systems. This characteristic is crucial for developing treatments for chronic diseases linked to oxidative damage .

Pharmaceutical Applications

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- is explored for its therapeutic potential in:

  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications .
  • Analgesics : Its pharmacological profile indicates possible applications in pain management therapies.
  • Anticancer Agents : Preliminary studies suggest that similar compounds may exhibit anticancer properties through apoptosis induction and cell cycle arrest mechanisms.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEffective free radical scavenger
AntifungalIC50 values between 15.55 - 62.62 μg/mL against fungi
Anti-inflammatoryPotential modulation of inflammatory pathways
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antioxidant Efficacy

In a comparative study of similar compounds, it was found that those containing hydroxyl groups demonstrated a marked decrease in lipid peroxidation levels in vitro. This suggests that Ethanone derivatives could be effective in mitigating oxidative stress-related pathologies .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications. Its structural features enhance the efficacy and safety profiles of these drugs by improving their pharmacokinetic properties .

Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, studies on its analogs have shown significant inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in therapeutic formulations aimed at chronic inflammatory conditions .

Antioxidant Research

Reducing Oxidative Stress
The antioxidant properties of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- are crucial in studies focused on mitigating oxidative stress. This is particularly relevant for developing treatments for chronic diseases linked to oxidative damage .

Case Study: Chronic Disease Treatment
In vitro studies have indicated that this compound can scavenge free radicals effectively. Its application in formulations targeting oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders has been explored, showing promising results .

Material Science

Advanced Materials Development
In material science, this compound contributes to formulating advanced materials with enhanced properties. It is used in developing polymers and coatings that exhibit improved thermal stability and chemical resistance .

Applications in Coatings
Research has shown that incorporating this compound into polymer matrices can significantly enhance the mechanical and thermal properties of coatings used in various industrial applications .

Biochemical Assays

Enzyme Activity Investigations
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- is employed in biochemical assays to study enzyme activity and inhibition. This application provides insights into metabolic pathways and potential therapeutic targets .

Case Study: Metabolic Pathway Analysis
In studies assessing the inhibition of specific enzymes involved in metabolic disorders, this compound has been shown to modulate enzyme activity effectively. Such findings underscore its potential as a lead compound for drug discovery aimed at metabolic diseases .

Cosmetic Applications

Skin Care Formulations
The phenolic structure of this compound makes it a candidate for cosmetic formulations aimed at improving skin tone and reducing pigmentation. Its antioxidant properties further enhance its appeal in skin care products designed to combat aging and environmental damage .

Market Potential
The growing demand for natural antioxidants in cosmetics has led to increased interest in incorporating this compound into formulations targeting skin health. Preliminary studies indicate its effectiveness in enhancing skin appearance and reducing oxidative damage .

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and analgesic drugs
Antioxidant ResearchReduces oxidative stress; potential treatment for chronic diseases
Material ScienceEnhances thermal stability and chemical resistance in polymers and coatings
Biochemical AssaysInvestigates enzyme activity; insights into metabolic pathways
Cosmetic ApplicationsUsed in skin care products to reduce pigmentation and improve skin tone

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRIRMIPKKNABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153249
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121361-56-6
Record name 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121361-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121361566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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